molecular formula C19H16ClFN2O3S2 B2759360 2-(3-chloro-4-fluorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1796947-19-7

2-(3-chloro-4-fluorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2759360
CAS No.: 1796947-19-7
M. Wt: 438.92
InChI Key: YQCCQQQLAPWIQP-UHFFFAOYSA-N
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Description

2-(3-chloro-4-fluorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 3-chloro-4-fluoroaniline with a sulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the acetamide group: The sulfonamide intermediate is then reacted with 2-(thiophen-3-yl)benzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-4-fluorophenylsulfonamido)-N-(2-(thiophen-2-yl)benzyl)acetamide: Similar structure but with a different thiophene ring position.

    2-(3-chloro-4-fluorophenylsulfonamido)-N-(2-(furan-3-yl)benzyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-(3-chloro-4-fluorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide is unique due to the specific combination of functional groups and the position of the thiophene ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3S2/c20-17-9-15(5-6-18(17)21)28(25,26)23-11-19(24)22-10-13-3-1-2-4-16(13)14-7-8-27-12-14/h1-9,12,23H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCCQQQLAPWIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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